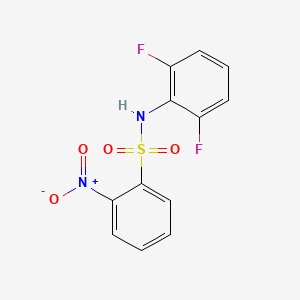

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

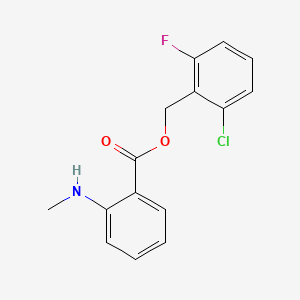

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide, also known as DNFB, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a sulfonamide derivative that has a nitro group and two fluorine atoms attached to a phenyl ring. DNFB has been used in research related to immunology, toxicology, and pharmacology.

Mécanisme D'action

The mechanism of action of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves its ability to act as a hapten that can bind to proteins and form antigenic complexes. These complexes are then recognized by T cells, which initiate an immune response. This compound is known to induce the production of cytokines such as interferon-gamma and interleukin-2, which promote the activation and proliferation of T cells.

Biochemical and Physiological Effects:

This compound induces a local inflammatory response when applied to the skin, which is characterized by the infiltration of immune cells such as T cells, macrophages, and neutrophils. This response is mediated by cytokines and chemokines that are produced in response to this compound. This compound is also known to induce oxidative stress and DNA damage in skin cells, which may contribute to its toxic effects.

Avantages Et Limitations Des Expériences En Laboratoire

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide is a valuable tool for studying the mechanisms underlying DTH responses and evaluating the toxicity of chemicals that are applied to the skin. Its ability to induce a strong immune response makes it a valuable tool for studying the immune system. However, its toxic effects on skin cells limit its use in certain types of experiments, and its application to humans is limited due to its potential to cause skin irritation and sensitization.

Orientations Futures

There are several future directions for research related to N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide. One area of interest is the development of new compounds that can induce DTH responses with greater specificity and efficacy. Another area of interest is the use of this compound in combination with other compounds to evaluate their synergistic effects on the immune system. Additionally, there is a need for further research to evaluate the potential toxic effects of this compound on skin cells and to develop strategies to mitigate these effects. Overall, this compound remains a valuable tool for scientific research, and its potential applications in immunology, toxicology, and pharmacology continue to be explored.

Méthodes De Synthèse

The synthesis of N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide involves the reaction of 2,6-difluoroaniline with 2-nitrobenzenesulfonyl chloride in the presence of a base. The reaction yields this compound as a yellow crystalline solid with a melting point of 167-170°C. The purity of this compound can be confirmed by using techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy.

Applications De Recherche Scientifique

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide has been widely used in scientific research as a hapten to induce delayed-type hypersensitivity (DTH) reactions in experimental animals. DTH is a type of immune response that occurs when T cells recognize antigens that are presented by antigen-presenting cells. This compound is known to induce a strong DTH response in mice and rats, making it a valuable tool for studying the mechanisms underlying this type of immune response.

This compound has also been used in toxicology studies to evaluate the effects of chemicals on the skin. When applied to the skin, this compound induces a local inflammatory response that can be used to evaluate the toxicity of chemicals that are applied to the skin. This compound has also been used in pharmacology studies to evaluate the efficacy of drugs in treating skin diseases such as psoriasis and atopic dermatitis.

Propriétés

IUPAC Name |

N-(2,6-difluorophenyl)-2-nitrobenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2N2O4S/c13-8-4-3-5-9(14)12(8)15-21(19,20)11-7-2-1-6-10(11)16(17)18/h1-7,15H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXEMBSBKKAVVDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=C(C=CC=C2F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-chloro-2-nitrophenoxy)acetyl]azepane](/img/structure/B5856619.png)

![methyl 4-[(2,6-difluorobenzoyl)amino]benzoate](/img/structure/B5856621.png)

![N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5856636.png)

![1-(4-{[(5-nitro-2-thienyl)methylene]amino}phenyl)ethanone](/img/structure/B5856647.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(2-thienyl)acetamide](/img/structure/B5856655.png)

![1-methyl-4-{3-[(4-methylphenyl)thio]propanoyl}piperazine](/img/structure/B5856659.png)

![N'-[1-(3-isopropenylphenyl)-1-methylethyl]-N-methyl-N-(1-methyl-4-piperidinyl)urea](/img/structure/B5856665.png)

![ethyl 2-amino-1-(3-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5856679.png)

![2-[4-(4-acetylphenyl)-1-piperazinyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B5856700.png)